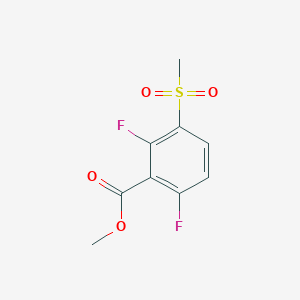

Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate

Description

Properties

Molecular Formula |

C9H8F2O4S |

|---|---|

Molecular Weight |

250.22 g/mol |

IUPAC Name |

methyl 2,6-difluoro-3-methylsulfonylbenzoate |

InChI |

InChI=1S/C9H8F2O4S/c1-15-9(12)7-5(10)3-4-6(8(7)11)16(2,13)14/h3-4H,1-2H3 |

InChI Key |

UWPFQFWMXSQSCX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)S(=O)(=O)C)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate typically involves the functionalization of a methyl 2,6-difluorobenzoate precursor by introducing the methylsulfonyl group at the 3-position. The general approach includes:

- Starting from methyl 2,6-difluorobenzoate or suitably substituted benzoate derivatives.

- Introducing the methylsulfonyl substituent via sulfonylation reactions, often through nucleophilic substitution or oxidation of methylthio intermediates.

- Purification steps including filtration, crystallization, and vacuum drying to achieve high purity.

Literature and Patent-Based Preparation Examples

Although direct preparation methods for this compound are scarce in open literature, analogous preparation methods for related benzoate sulfonyl derivatives provide a useful framework.

Example from Related Patent on Sulfonyl Benzoates

A patent (CN105439915A) describes the preparation of methyl 2-methoxy-5-sulfamoylbenzoate, which shares mechanistic similarity in introducing sulfonyl groups onto methyl benzoate derivatives. The key steps include:

- Reacting 2-methoxy-5-chlorobenzoic acid methyl ester with sodium amino sulfinate in the presence of a catalyst (e.g., cuprous bromide) in tetrahydrofuran (THF) solvent.

- Conducting the reaction at controlled temperatures (45–60 °C) for 10–14 hours.

- Post-reaction treatment with activated carbon for decolorization.

- Filtration to remove catalyst and byproducts like sodium chloride.

- Concentration under reduced pressure and vacuum drying to isolate the pure sulfonylated methyl benzoate product.

This process yields high purity product (over 99.5% by HPLC) with yields exceeding 95%, suitable for industrial scale-up.

| Parameter | Conditions | Outcome |

|---|---|---|

| Starting material | 2-methoxy-5-chlorobenzoic acid methyl ester | 0.25 mol |

| Reagent | Sodium amino sulfinate | 1.05–1.2 mol ratio |

| Catalyst | Cuprous bromide | 0.02–0.025 mol |

| Solvent | Tetrahydrofuran (THF) | 300 mL |

| Temperature | 45–60 °C | 10–14 hours |

| Workup | Activated carbon, filtration | Removal of catalyst and salts |

| Purification | Reduced pressure concentration, vacuum drying | White crystalline powder |

| Yield | 95–96.5% | High purity (>99.5% HPLC) |

This method, while for a methoxy-substituted sulfonyl benzoate, provides a reliable synthetic template adaptable to difluoro-substituted analogs like this compound.

Synthetic Challenges and Considerations

- Regioselectivity: The introduction of the methylsulfonyl group at the 3-position requires selective functionalization, especially in the presence of electron-withdrawing fluorine atoms at positions 2 and 6.

- Reagent Choice: Sulfonylation often involves sulfinates or sulfonyl chlorides; sodium methyl sulfinate or methylsulfonyl chloride derivatives may be used.

- Catalysis: Copper-based catalysts such as cuprous bromide facilitate nucleophilic aromatic substitution in related systems.

- Purification: Activated carbon treatment and vacuum drying are critical to obtaining high purity product suitable for research or pharmaceutical applications.

Summary Table of Preparation Methodology

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting Material | Methyl 2,6-difluorobenzoate or methyl 2,6-difluoro-3-halobenzoate | Commercially available or synthesized |

| Sulfonylation | Reaction with sodium methyl sulfinate or methylsulfonyl chloride | Cuprous bromide catalyst, THF solvent |

| Temperature Control | 45–60 °C | Reaction time 10–14 hours |

| Workup | Activated carbon decolorization, filtration | Removal of catalyst and salts |

| Concentration & Drying | Reduced pressure concentration, vacuum drying | Yields >95%, purity >99.5% (HPLC) |

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms and the methylsulfonyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The methylsulfonyl group can also influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- The methylsulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methylthio (-SCH₃) group in , which increases lipophilicity but reduces antibacterial efficacy .

- Hexyloxy and 3-fluorophenyl substituents () reduce FtsZ binding affinity due to steric hindrance or electronic mismatches, highlighting the critical role of the methylsulfonyl moiety in target engagement .

Sulfonylurea-Based Analogues in Agrochemicals

Table 2: Comparison with Sulfonylurea Pesticides

Key Observations :

- Sulfonylurea herbicides (e.g., metsulfuron-methyl ) rely on triazine-linked sulfonamide groups for acetolactate synthase (ALS) inhibition, whereas the target compound’s methylsulfonyl group prioritizes bacterial FtsZ binding .

- The 2,6-difluoro pattern in the target compound is absent in sulfonylureas, underscoring divergent structure-activity relationships (SAR) between antibacterial and herbicidal applications.

Iodinated and Sulfonamido Derivatives

Table 3: Halogen/Sulfonamido Variants

Key Observations :

Critical SAR Insights :

Fluorine Placement : 2,6-Difluoro substitution optimizes steric compatibility with FtsZ’s hydrophobic pocket .

Sulfonyl vs. Sulfonamide : Methylsulfonyl enhances FtsZ binding, while sulfonamides favor ALS or protease targets .

Substituent Size : Bulky groups (e.g., hexyloxy) reduce bioactivity, emphasizing the need for compact polar functionalities .

Biological Activity

Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate is a chemical compound with significant potential in various biological applications, particularly in the fields of pharmacology and agrochemicals. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10F2O3S and a molecular weight of approximately 250.22 g/mol. The compound features a benzoate structure with fluorine atoms at the 2 and 6 positions and a methylsulfonyl group at the 3 position. This unique configuration contributes to its biological activity and potential applications in medicinal chemistry.

Biological Activity Overview

-

Antitumor Activity :

- Recent studies indicate that compounds similar to this compound exhibit promising antitumor effects. For instance, related compounds have shown efficacy against renal cell carcinoma by reducing mRNA levels of hypoxia-inducible factors (HIF-2α) and associated genes such as VEGFA and CCND1 in xenograft models .

-

Pesticidal Potential :

- The compound has been suggested for exploration as a pesticide or herbicide due to its potential biological activity against pests. Its structural features may enhance its effectiveness in agricultural applications.

- Mechanisms of Action :

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions designed to achieve high yields while maintaining purity. The methods may include:

- Fluorination : Introducing fluorine atoms at specific positions on the benzoate ring.

- Sulfonylation : Adding the methylsulfonyl group to enhance biological activity.

These synthetic routes are crucial for producing derivatives with optimized properties for further research and development.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds that share structural similarities with this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 2,6-Difluoro-3-(propylsulfonylamino)benzoate | 1103234-56-5 | Contains a propylsulfonamide group |

| Methyl 2,6-Difluoro-3-nitrobenzoate | 43449035 | Features a nitro group instead of a sulfonyl |

| Methyl 2-Fluoro-3-(methylsulfonyl)benzoate | Not listed | Only one fluorine atom present |

These compounds highlight the diversity within this chemical class and their potential biological activities.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate, and what parameters are critical for achieving high yields?

- Answer: The compound can be synthesized via nucleophilic aromatic substitution or esterification. For example, fluorination of methyl 3-(methylsulfonyl)benzoate using fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–5°C) is a common route . Critical parameters include reaction temperature (to avoid side reactions), stoichiometric ratios of fluorinating agents, and anhydrous conditions to prevent hydrolysis. Post-synthetic purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How is the compound characterized post-synthesis, and what analytical techniques are most reliable?

- Answer: Characterization involves nuclear magnetic resonance (NMR) for fluorine and proton environments (¹⁹F and ¹H NMR), mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment (>98%). X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. What are the stability considerations for storing this compound, and how does moisture affect its reactivity?

- Answer: The compound is moisture-sensitive due to the electron-withdrawing methylsulfonyl group, which increases susceptibility to hydrolysis. Storage under inert gas (argon/nitrogen) in sealed containers at −20°C is recommended. Degradation products (e.g., carboxylic acids) can be monitored via FT-IR for carbonyl stretching bands (~1700 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Answer: Enzyme inhibition assays (e.g., FtsZ GTPase activity for antibacterial studies) and cytotoxicity screens (MTT assay in cancer cell lines) are common. Fluorinated aromatic compounds often exhibit enhanced membrane permeability, requiring dose-response curves (1–100 µM) to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between in vitro and cell-based assays for this compound?

- Answer: Contradictions may arise from differences in cellular uptake, metabolic stability, or off-target effects. Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular activity) and pharmacokinetic profiling (e.g., microsomal stability tests). Adjusting assay media (e.g., serum-free vs. serum-containing) can clarify discrepancies .

Q. What computational strategies are effective for studying its interactions with biological targets like FtsZ?

- Answer: Molecular docking (e.g., AutoDock Vina) identifies binding poses in the FtsZ allosteric site, while molecular dynamics (MD) simulations (100 ns trajectories) assess stability of ligand-protein complexes. Free-energy perturbation (FEP) calculations quantify contributions of fluorine substituents to binding affinity .

Q. How does the substitution pattern (e.g., 2,6-difluoro vs. 3,5-difluoro) influence its reactivity and biological activity?

- Answer: The 2,6-difluoro arrangement creates a sterically hindered and electron-deficient aromatic ring, enhancing electrophilic reactivity in Suzuki couplings. In FtsZ inhibition, this motif stabilizes a bioactive conformation via C–F···H–N interactions, unlike 3,5-difluoro analogs, which show reduced activity due to misalignment in the binding pocket .

Q. What strategies optimize fluorination to enhance bioactivity while minimizing toxicity?

- Answer: Structure-activity relationship (SAR) studies systematically vary fluorine positions and measure effects on potency/toxicity. For example, replacing 3-methylsulfonyl with trifluoromethyl groups increases lipophilicity but may raise hepatotoxicity risks. Parallel artificial membrane permeability assays (PAMPA) guide optimization of logP values (target range: 2–3) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.